Cas no 1421448-96-5 (2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole)

2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole structure
1421448-96-5 structure
商品名:2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole
CAS番号:1421448-96-5
MF:C18H15F3N2O3S
メガワット:396.383513689041
CID:5402050

2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • (2,5-Dimethyl-3-furanyl)[3-[[4-(trifluoromethyl)-2-benzothiazolyl]oxy]-1-azetidinyl]methanone
    • 2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole
    • インチ: 1S/C18H15F3N2O3S/c1-9-6-12(10(2)25-9)16(24)23-7-11(8-23)26-17-22-15-13(18(19,20)21)4-3-5-14(15)27-17/h3-6,11H,7-8H2,1-2H3
    • InChIKey: LPUQNDQPNCWYAJ-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=C(C)OC=1C)(N1CC(OC2=NC3=C(C(F)(F)F)C=CC=C3S2)C1)=O

じっけんとくせい

  • 密度みつど: 1.445±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 517.4±60.0 °C(Predicted)
  • 酸性度係数(pKa): -0.71±0.10(Predicted)

2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6276-1191-2mg
2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole
1421448-96-5
2mg
$59.0 2023-09-09
Life Chemicals
F6276-1191-40mg
2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole
1421448-96-5
40mg
$140.0 2023-09-09
Life Chemicals
F6276-1191-10μmol
2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole
1421448-96-5
10μmol
$69.0 2023-09-09
Life Chemicals
F6276-1191-3mg
2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole
1421448-96-5
3mg
$63.0 2023-09-09
Life Chemicals
F6276-1191-30mg
2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole
1421448-96-5
30mg
$119.0 2023-09-09
Life Chemicals
F6276-1191-20mg
2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole
1421448-96-5
20mg
$99.0 2023-09-09
Life Chemicals
F6276-1191-5μmol
2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole
1421448-96-5
5μmol
$63.0 2023-09-09
Life Chemicals
F6276-1191-1mg
2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole
1421448-96-5
1mg
$54.0 2023-09-09
Life Chemicals
F6276-1191-15mg
2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole
1421448-96-5
15mg
$89.0 2023-09-09
Life Chemicals
F6276-1191-75mg
2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole
1421448-96-5
75mg
$208.0 2023-09-09

2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole 関連文献

2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazoleに関する追加情報

Professional Introduction to Compound with CAS No. 1421448-96-5 and Product Name: 2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole

Compound with the CAS number 1421448-96-5 and the product name 2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates several key functional groups, including a benzothiazole core, a trifluoromethyl substituent, and an azetidine moiety, which collectively contribute to its unique chemical properties and biological relevance.

The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous FDA-approved drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable component in drug design. In particular, the trifluoromethyl group appended to the benzothiazole ring enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug development. This modification has been widely employed to improve the pharmacokinetic profiles of pharmaceutical agents.

The azetidine ring in the compound’s structure introduces additional complexity and functionality. Azetidine derivatives have shown promise in various therapeutic areas, including antimicrobial and anti-inflammatory applications. The presence of the 2,5-dimethylfuran-3-carbonyl moiety further enriches the molecular architecture, providing a site for potential interactions with biological targets. This group is often associated with enhanced binding affinity and selectivity, which are essential for developing effective drugs.

Recent research has highlighted the importance of heterocyclic compounds in addressing emerging challenges in healthcare. Studies have demonstrated that molecules incorporating benzothiazole and azetidine moieties exhibit significant potential in modulating biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The trifluoromethyl group plays a pivotal role in these interactions by influencing the electronic properties of the molecule, thereby enhancing its binding efficacy.

In vitro studies have revealed that compounds with similar structural features to 2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole exhibit promising activities against various disease targets. For instance, research has shown that derivatives of benzothiazole can inhibit key enzymes involved in cancer cell proliferation. Additionally, the azetidine component has been found to modulate inflammatory responses by interacting with specific receptors and signaling pathways. These findings underscore the therapeutic potential of this class of compounds.

The synthesis of 2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethyl group necessitates specialized synthetic methodologies to achieve optimal regioselectivity and functional group compatibility. Advances in synthetic chemistry have enabled more efficient routes for producing complex heterocyclic molecules like this one, making it feasible for large-scale pharmaceutical applications.

From a pharmacological perspective, the combination of these structural elements offers several advantages. The benzothiazole core provides a scaffold for interactions with biological targets, while the azetidine moiety enhances binding affinity through steric and electronic effects. The trifluoromethyl group further contributes by improving metabolic stability and bioavailability. These features make this compound an attractive candidate for further development as a therapeutic agent.

Current research efforts are focused on optimizing the properties of this compound through structural modifications aimed at improving its efficacy and safety profiles. Computational modeling techniques are being employed to predict how different substituents might influence its biological activity. These studies are crucial for guiding experimental efforts and accelerating the discovery process.

The potential applications of 2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole extend beyond traditional pharmaceutical uses. Its unique chemical properties make it suitable for development as an intermediate in synthesizing more complex molecules or as a lead compound for drug discovery programs targeting various diseases. The versatility of this compound underscores its significance in modern medicinal chemistry.

In conclusion,2-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-4-(trifluoromethyl)-1,3-benzothiazole (CAS No. 1421448-96-5) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutics. Its combination of established pharmacophores and innovative modifications positions it as a promising candidate for further exploration in drug development. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that we will see continued interest in its potential therapeutic benefits.

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